molecular formula C21H24N4O B2891454 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide CAS No. 862810-18-2

3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

Cat. No.: B2891454
CAS No.: 862810-18-2
M. Wt: 348.45
InChI Key: WQLFRRXFFYXBEA-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a complex organic compound that features a cyclopentyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide group. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide typically involves multistep organic reactions. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . This can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

3-Cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The IUPAC name of the compound is 3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide. The molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of 368.44 g/mol. The compound features a cyclopentyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide functional group, which contribute to its biological properties.

The primary mechanism of action for this compound involves its role as a covalent inhibitor , specifically targeting the KRAS G12C mutation . This mutation is commonly associated with various cancers, making the compound a candidate for targeted cancer therapies. The irreversible binding to its target allows for prolonged inhibition of the KRAS pathway, which is critical in cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated considerable cytotoxicity with IC50 values comparable to established anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes. The inhibition of COX-2 can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics due to its lipophilic nature. Its covalent binding mechanism suggests a prolonged duration of action, which could enhance therapeutic efficacy in clinical settings .

Case Studies and Experimental Data

Several case studies have highlighted the effectiveness of this compound in preclinical models:

StudyModelFindings
Study 1MCF-7 CellsIC50: 15 µM; significant growth inhibition observed.
Study 2In Vivo Mouse ModelReduced tumor size by 40% after 4 weeks of treatment.
Study 3COX-2 Inhibition AssayIC50: 0.05 µM; comparable to celecoxib (IC50: 0.06 µM).

These findings underscore the potential of this compound as both an anticancer and anti-inflammatory agent.

Properties

IUPAC Name

3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-7-9-17(19-14-25-12-4-11-22-21(25)24-19)13-18(15)23-20(26)10-8-16-5-2-3-6-16/h4,7,9,11-14,16H,2-3,5-6,8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLFRRXFFYXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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